1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine
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Overview
Description
This compound belongs to a class of organic compounds known as piperazines, which are characterized by their four-membered ring structure containing two nitrogen atoms . The compound also contains a chlorophenyl group and an imidazo[1,2-b]pyridazine group, which are aromatic rings that can contribute to the compound’s reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached aromatic rings. The presence of the nitrogen atoms in the piperazine ring and the imidazo[1,2-b]pyridazine group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the nitrogen atoms in the piperazine ring. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitrogen atoms could contribute to its polarity and potential solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-15-3-1-2-4-18(15)24-9-11-25(12-10-24)20(27)16-7-8-19-22-17(14-5-6-14)13-26(19)23-16/h1-4,7-8,13-14H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMIBRGQPKQFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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